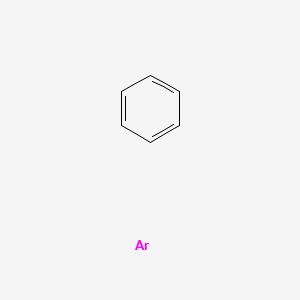
Argon;benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argon;benzene: is a van der Waals complex formed by the interaction between argon and benzene. This compound is of interest due to its unique structural and electronic properties, which arise from the weak interactions between the argon atom and the benzene ring. These interactions can be studied to understand the behavior of molecular clusters and the nature of van der Waals forces.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Matrix Isolation Technique: Argon;benzene complexes can be prepared using the matrix isolation technique, where argon and benzene are co-deposited at low temperatures (typically around 20 K) in an inert gas matrix.
Supersonic Jet Expansion: Another method involves the use of supersonic jet expansion, where a mixture of argon and benzene is expanded through a nozzle into a vacuum chamber.
Industrial Production Methods: There are no large-scale industrial production methods for this compound complexes due to their specialized nature and the requirement for low-temperature conditions. These complexes are primarily studied in research laboratories.
Análisis De Reacciones Químicas
Types of Reactions:
Van der Waals Interactions: The primary interaction in argon;benzene complexes is the van der Waals interaction, which is a weak, non-covalent force.
Photodissociation: Under certain conditions, such as exposure to ultraviolet light, the this compound complex can undergo photodissociation, where the argon atom is released from the benzene ring.
Common Reagents and Conditions:
Inert Gas Matrix: Argon is used as the inert gas matrix for stabilizing the complex at low temperatures.
Ultraviolet Light: UV light can be used to study the photodissociation of the complex.
Major Products Formed:
Photodissociation Products: The primary product of photodissociation is the separation of argon and benzene molecules.
Aplicaciones Científicas De Investigación
Chemistry:
Spectroscopic Studies: Argon;benzene complexes are used in spectroscopic studies to understand the nature of van der Waals interactions and the electronic properties of molecular clusters.
Biology:
Model Systems: These complexes serve as model systems for studying weak interactions in biological molecules, such as protein-ligand binding.
Medicine:
Drug Design: Insights gained from studying this compound interactions can be applied to drug design, particularly in understanding how drugs interact with their targets through weak forces.
Industry:
Material Science: Research on this compound complexes contributes to the development of new materials with tailored properties based on van der Waals interactions.
Mecanismo De Acción
Mechanism:
Van der Waals Forces: The primary mechanism of action for argon;benzene complexes is the van der Waals force, which is a weak, attractive force between the argon atom and the benzene ring.
Molecular Targets and Pathways:
Non-Specific Binding: The argon atom does not form specific chemical bonds with the benzene ring but interacts through non-specific van der Waals forces.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
140135-97-3 |
|---|---|
Fórmula molecular |
C6H6Ar |
Peso molecular |
118.0 g/mol |
Nombre IUPAC |
argon;benzene |
InChI |
InChI=1S/C6H6.Ar/c1-2-4-6-5-3-1;/h1-6H; |
Clave InChI |
LXXWZNHVNDONSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC=C1.[Ar] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


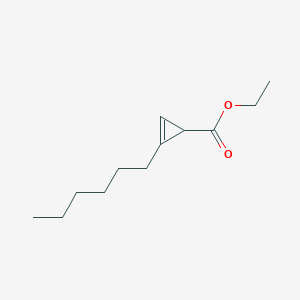
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
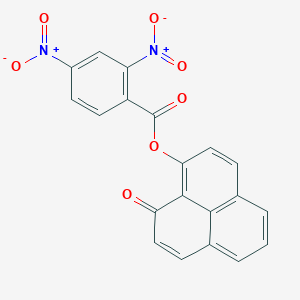
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
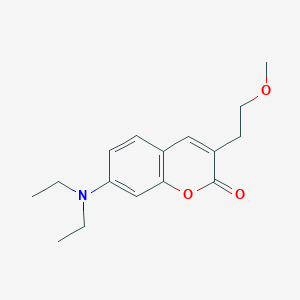
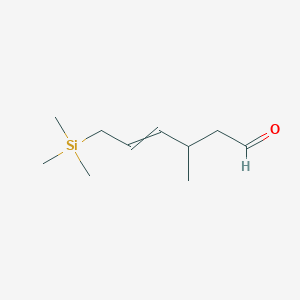
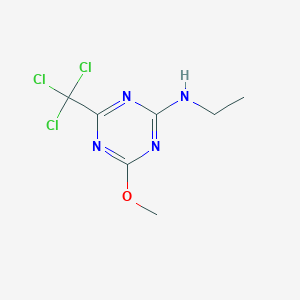
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
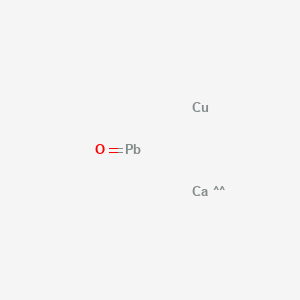

![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
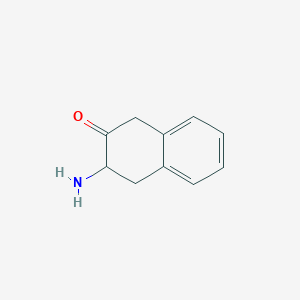
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
